molecular formula C11H12ClNO3 B1267736 Ethyl 4-[(chloroacetyl)amino]benzoate CAS No. 26226-72-2

Ethyl 4-[(chloroacetyl)amino]benzoate

Cat. No. B1267736
CAS RN: 26226-72-2
M. Wt: 241.67 g/mol
InChI Key: ZVRJEYAQESBSSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 4-[(chloroacetyl)amino]benzoate and related compounds have been synthesized through various chemical reactions, demonstrating the compound's versatility and adaptability in organic synthesis. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized by reacting specific carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, showcasing the compound's role in creating complex molecules (İ. Koca et al., 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like IR, Raman, and NMR have been pivotal in determining the molecular structure of ethyl 4-[(chloroacetyl)amino]benzoate derivatives. These analyses reveal the compound's complex structural features, including bond lengths, bond angles, and molecular conformations, contributing to our understanding of its chemical behavior (Wangchun Xiang, 2004).

Chemical Reactions and Properties

Ethyl 4-[(chloroacetyl)amino]benzoate participates in various chemical reactions, leading to the synthesis of compounds with significant biological activity. For example, it has been used to synthesize derivatives with potential anti-juvenile hormone activity, indicating its utility in developing bioactive molecules (Y. Kaneko et al., 2011).

Physical Properties Analysis

The physical properties of ethyl 4-[(chloroacetyl)amino]benzoate derivatives, such as solubility, melting point, and crystalline structure, have been studied using various analytical techniques. These studies provide insights into the compound's stability, solubility, and suitability for further chemical modifications and applications (I. Manolov et al., 2012).

Chemical Properties Analysis

Ethyl 4-[(chloroacetyl)amino]benzoate's chemical properties, including its reactivity with other compounds, have been explored through detailed studies. These investigations highlight its potential as a precursor for synthesizing a wide range of chemically and biologically significant compounds. For instance, its role in synthesizing Schiff base compounds suggests its versatility in organic synthesis (Hasanain A. Abdullmajed et al., 2021).

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Ethyl 4-[(chloroacetyl)amino]benzoate and its derivatives play a significant role in the formation of hydrogen-bonded supramolecular structures. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been linked through hydrogen bonds into chains and rings, contributing to the study of one, two, and three-dimensional supramolecular structures (Portilla et al., 2007).

Synthesis of Schiff Base Compounds

Ethyl 4-[(chloroacetyl)amino]benzoate derivatives are used in the synthesis of Schiff base compounds, which have applications in DFT calculations and the exploration of optical nonlinear properties. These compounds have been identified to possess significant nonlinear refractive index and optical limiting properties, making them candidates for use in optical limiters (Abdullmajed et al., 2021).

Antiplatelet Activity

Ethyl 4-[(chloroacetyl)amino]benzoate derivatives have been studied for their antiplatelet activity. Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate, for example, showed potent inhibitory effects on platelet aggregation, ATP release, and P-selectin expression, providing insights for the development of novel antiplatelet drug candidates (Chen et al., 2008).

Pharmacological Characterization

This compound and its derivatives have been characterized pharmacologically for various applications, such as in the treatment of preterm labor. They have been shown to exhibit properties as β3-adrenoceptor agonists, indicating potential therapeutic use in mammals (Croci et al., 2007).

Antibacterial Activity

Ethyl 4-[(chloroacetyl)amino]benzoate derivatives have been synthesized and tested for their antibacterial activity. Some compounds have exhibited significant activity against both gram-negative and gram-positive bacteria, highlighting their potential as antimicrobial agents (Shakir et al., 2020).

Synthesis and Characterization for Antimicrobial Agents

Further research includes the synthesis and characterization of new quinazolines derived from ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, which have been screened for their antibacterial and antifungal activities (Desai et al., 2007).

Applications in Electro-Optical Fields

Ethyl 4-[(chloroacetyl)amino]benzoate has been studied for its potential in electro-optical applications. Research focused on its growth, characteristic properties, and suitability for non-linear optical applications, emphasizing its transparency and thermal stability (Krishna et al., 2017).

Anti-Juvenile Hormone Agent

This compound has been identified as an anti-juvenile hormone agent, inhibiting juvenile hormone synthesis through the suppression of transcription of biosynthetic enzymes, indicating its potential in insect developmental studies (Kaneko et al., 2011).

Safety And Hazards

Ethyl 4-[(chloroacetyl)amino]benzoate is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

Ethyl 4-[(chloroacetyl)amino]benzoate affords an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry . This suggests potential applications in the field of electroactive materials.

properties

IUPAC Name

ethyl 4-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRJEYAQESBSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288175
Record name ethyl 4-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(chloroacetyl)amino]benzoate

CAS RN

26226-72-2
Record name 26226-72-2
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Record name ethyl 4-[(chloroacetyl)amino]benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26226-72-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SR Prasad, T Saraswathy, V Niraimathi… - Int J Pharm Pharm …, 2012 - researchgate.net
The present study deals with condensation of urea, thiourea, semicarbazide and thiosemicarbazide with Ethyl-4 [(chloroacetyl) amino] benzoate under microwave irradiation in the …
Number of citations: 15 www.researchgate.net
ZU Nisa, T Akhtar - Mini-Reviews in Organic Chemistry, 2020 - ingentaconnect.com
PABA (p-aminobenzoic acid) is an important substrate for the synthesis of various biological scaffolds. Its pharmacological significance is apparent form the drugs like folic acid and …
Number of citations: 9 www.ingentaconnect.com
A Qureshi, A Pradhan - Journal of Drug Delivery and Therapeutics, 2019 - jddtonline.info
Thiazole is aromatic, heterocyclic organic compound that have five membered molecular ring structures C 3 H 3 NS. Thiazole was first described by Hantzch and Weber in 1887. Prop …
Number of citations: 14 jddtonline.info
M Lehr, M Klimt, AS Elfringhoff - Bioorganic & medicinal chemistry letters, 2001 - Elsevier
Derivatives of 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid (4) with modified substituents at the indole-1-position were synthesized and evaluated for their ability …
Number of citations: 29 www.sciencedirect.com
N KULABAŞ, M GÜRBOĞA… - Fabad Journal of …, 2023 - dergipark.org.tr
Some new triazole containing acetamide derivatives 9-20 using paracetamol as starting material were synthesized and their structure were characterized by FTIR, 1H-NMR, 13C-NMR …
Number of citations: 2 dergipark.org.tr
HZ Zhang, LL Gan, H Wang… - Mini reviews in medicinal …, 2017 - ingentaconnect.com
The increasing incidence of microbial resistance and newly emerging pathogens have become a serious challenge for public health. More and more efforts have been directed to the …
Number of citations: 126 www.ingentaconnect.com

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